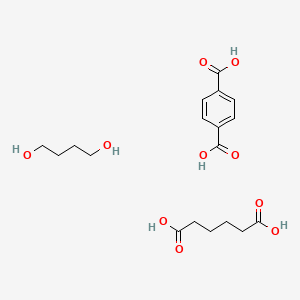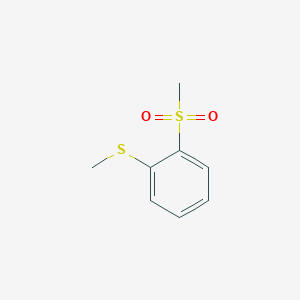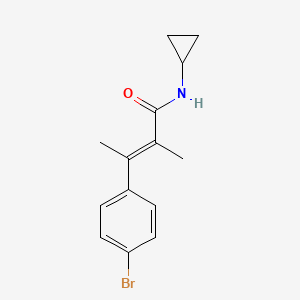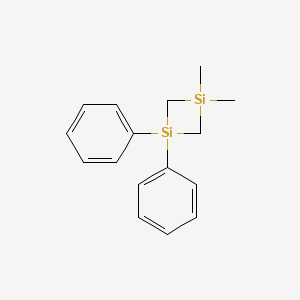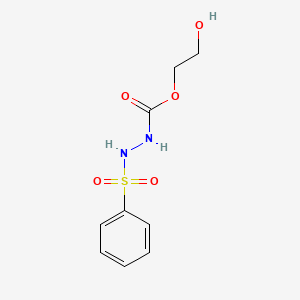
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is an organic compound known for its unique structural properties It consists of a naphthalene ring substituted with a cyano group at the 6-position and an octyloxybenzoate ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate typically involves a multi-step process:
Formation of 6-cyanonaphthalene: This can be achieved by nitration of naphthalene followed by reduction and subsequent cyanation.
Preparation of 4-octoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with octanol under acidic conditions.
Esterification Reaction: The final step involves the esterification of 6-cyanonaphthalene with 4-octoxybenzoic acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate has several applications in scientific research:
Material Science: Used in the development of liquid crystals and organic semiconductors.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxybenzoate ester group can enhance the compound’s solubility and stability. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (6-cyanonaphthalen-2-yl) 4-octylbenzoate
- (6-cyanonaphthalen-2-yl) 4-methoxybenzoate
- (6-cyanonaphthalen-2-yl) 4-ethoxybenzoate
Uniqueness
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is unique due to its specific combination of a cyano group and an octyloxybenzoate ester group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in material science and organic synthesis.
Propiedades
Número CAS |
58573-80-1 |
|---|---|
Fórmula molecular |
C26H27NO3 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C26H27NO3/c1-2-3-4-5-6-7-16-29-24-13-10-21(11-14-24)26(28)30-25-15-12-22-17-20(19-27)8-9-23(22)18-25/h8-15,17-18H,2-7,16H2,1H3 |
Clave InChI |
XFTJMRDYKMHTJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



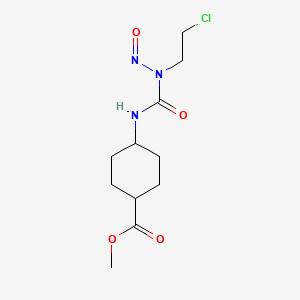
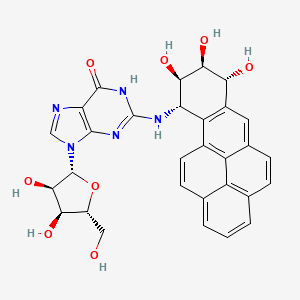
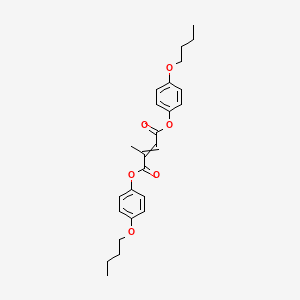
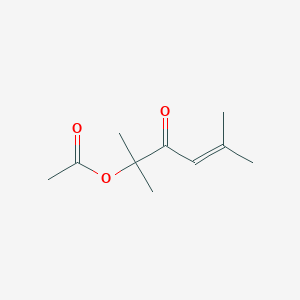

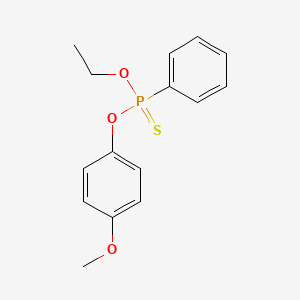
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)

